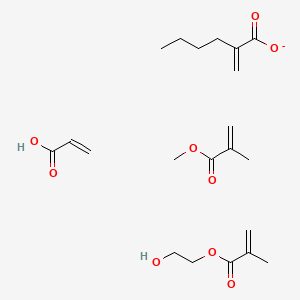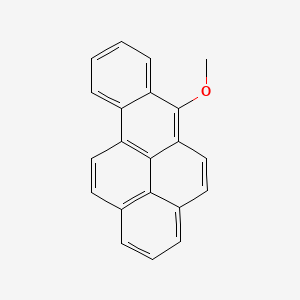![molecular formula C20H12BaN2O4S B13757728 barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 24530-53-8](/img/structure/B13757728.png)
barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate: is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene sulfonate ligand. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the diazotization of 2-aminonaphthalene-1-sulfonic acid followed by coupling with 2-naphthol. The reaction conditions generally require acidic media and controlled temperatures to ensure the formation of the desired diazenyl compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and yield. The process involves the precise control of reactant concentrations, temperature, and pH to optimize the production efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene rings, leading to the formation of quinones.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In biological research, it is used as a staining agent due to its vibrant color, which helps in visualizing cellular components under a microscope.
Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, particularly in the development of new drugs.
Industry: The primary application in industry is as a dye and pigment, where it is used to impart color to textiles, plastics, and other materials.
Wirkmechanismus
The mechanism by which barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate exerts its effects is largely dependent on its ability to interact with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the naphthalene rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in different chemical and biological environments.
Vergleich Mit ähnlichen Verbindungen
Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-):
Chromate(3-), bis[3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-1-naphthalenesulfonato(3-)]-, disodium hydrogen: Another similar compound with a chromate ion and different substituents.
Uniqueness: Barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to its chromium-containing counterparts. The barium ion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
24530-53-8 |
|---|---|
Molekularformel |
C20H12BaN2O4S |
Molekulargewicht |
513.7 g/mol |
IUPAC-Name |
barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Ba/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+2/p-2 |
InChI-Schlüssel |
OHGPMABFLSIKFV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



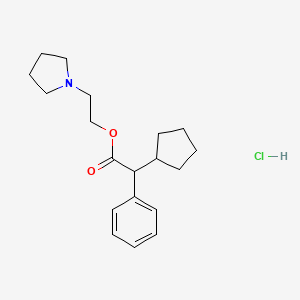

ammonium methyl sulfate](/img/structure/B13757663.png)

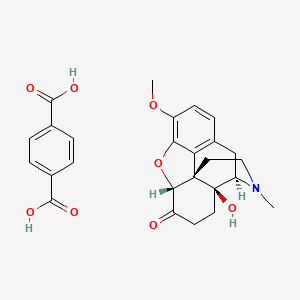
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
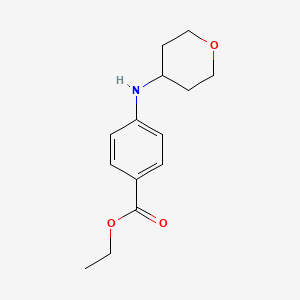
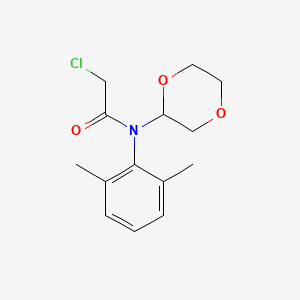

![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
